2-Chloro-10H-phenothiazine-10-propanamine 5-oxide
Overview
Description
3-(2-chloro-5-oxo-10-phenothiazinyl)-1-propanamine is a member of phenothiazines.
Scientific Research Applications
Conformational and Molecular Studies
- N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine has been studied for its conformational behavior, vibrational wave numbers, and molecular docking potential, indicating potential inhibitory activity against Plasmodium falciparum (Resmi et al., 2016).
Anticancer Properties
- Phenothiazine derivatives demonstrate high activity against the breast cancer cell line MCF7, suggesting potential therapeutic applications in cancer treatment (Ahmed et al., 2018).
Spectroscopic Characterization
- Unique structures derived from the phosphorylation reaction of 10H-phenothiazine, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, have been isolated and characterized, displaying interesting phosphorescence properties (Swoboda et al., 2022).
Neuroprotective Potential
- N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide has shown efficacy as a neuroprotectant and selective butyrylcholinesterase inhibitor, offering potential treatment avenues for neurological disorders such as Alzheimer's disease (González-Muñoz et al., 2011).
Redox Shuttle Additives in Batteries
- Certain phenothiazine molecules have been found to be stable redox shuttle additives in lithium-ion batteries, demonstrating their utility in protecting against overcharge and overdischarge (Buhrmester et al., 2006).
Dye-Sensitized Solar Cells
- 10H-phenothiazine-based dyes have been identified as efficient for dye-sensitized solar cells (DSSCs), showcasing the importance of phenothiazines in renewable energy technologies (Huang et al., 2016).
Safety and Hazards
While specific safety and hazard information for 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is not available, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
Mechanism of Action
Target of Action
Didemethylchlorpromazine sulfoxide, a derivative of chlorpromazine, is likely to share similar targets with its parent compound. Chlorpromazine’s antipsychotic actions are thought to be due to long-term adaptation by the brain to blocking dopamine receptors . It also has strong antiadrenergic and weaker peripheral anticholinergic activity .
Mode of Action
The compound interacts with its targets, primarily dopamine receptors, leading to their blockage. This blockage results in a decrease in the overactivity of dopamine, which can help to regulate mood and behavior .
Biochemical Pathways
The metabolic mechanisms of chlorpromazine, which Didemethylchlorpromazine sulfoxide is related to, have been characterized to include S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes are catalyzed by cytochrome P450 isoenzyme 1A2 . The most thermodynamically and kinetically favorable metabolic pathway of chlorpromazine is N14-demethylation, followed by S5-oxidation .
Pharmacokinetics
The pharmacokinetics of chlorpromazine, which Didemethylchlorpromazine sulfoxide is derived from, exhibits multicompartmental characteristics in most subjects . There is wide between-subject variability in half-life, volume of distribution, and mean residence time, whereas systemic clearance is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent .
Result of Action
The blockage of dopamine receptors by Didemethylchlorpromazine sulfoxide can lead to a decrease in the symptoms of conditions like schizophrenia and bipolar disorder, which are associated with overactivity of dopamine . Metabolites of chlorpromazine, such as didemethylchlorpromazine sulfoxide, can promote extensive dna-photodamage .
Action Environment
The action, efficacy, and stability of Didemethylchlorpromazine sulfoxide can be influenced by various environmental factors. For instance, the metabolic mechanisms of chlorpromazine are thought to result in the formation of some reactive metabolites having side effects on the parent drug . These processes are likely to be influenced by factors such as the presence of other drugs, the individual’s health status, and genetic factors affecting the expression and activity of metabolizing enzymes .
Biochemical Analysis
Biochemical Properties
2-Chloro-10H-phenothiazine-10-propanamine 5-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and physiological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopaminergic signaling pathway, which is critical for neurotransmission and has implications in neurological disorders . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the formation of reactive oxygen species, which can further influence cellular processes . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating neurotransmitter levels and reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)20(15)19/h1-2,4-7,10H,3,8-9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJLHHBXRHEYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2=O)C=CC(=C3)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944967 | |
Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2232-49-7 | |
Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-, 5-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2232-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didemethylchlorpromazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002232497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(3-Aminopropyl)-2-chloro-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDEMETHYLCHLORPROMAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7MCA8TJH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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